molecular formula C24H20Cl2Si2 B13435430 Disilane, 1,2-dichloro-1,1,2,2-tetraphenyl- CAS No. 15288-62-7

Disilane, 1,2-dichloro-1,1,2,2-tetraphenyl-

Cat. No.: B13435430
CAS No.: 15288-62-7
M. Wt: 435.5 g/mol
InChI Key: VDLATRZLEHZPLC-UHFFFAOYSA-N
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Description

Disilane, 1,2-dichloro-1,1,2,2-tetraphenyl- is a chemical compound with the molecular formula C24H20Cl2Si2. It is a member of the disilane family, characterized by the presence of two silicon atoms connected by a single bond. This compound is notable for its unique structure, which includes two chlorine atoms and four phenyl groups attached to the silicon atoms. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disilane, 1,2-dichloro-1,1,2,2-tetraphenyl- typically involves the reaction of tetraphenyldisilane with chlorine gas. The reaction is carried out under controlled conditions to ensure the selective chlorination of the silicon atoms. The general reaction can be represented as follows:

[ \text{(C6H5)2Si-Si(C6H5)2} + \text{Cl2} \rightarrow \text{(C6H5)2SiCl-SiCl(C6H5)2} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to maximize yield and purity. Advanced techniques like distillation and recrystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Disilane, 1,2-dichloro-1,1,2,2-tetraphenyl- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.

    Reduction Reactions: Reduction can lead to the formation of hydrosilanes.

Common Reagents and Conditions

    Substitution: Reagents like Grignard reagents or organolithium compounds are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of disilane derivatives with different functional groups.

    Oxidation: Formation of silanols or siloxanes.

    Reduction: Formation of hydrosilanes.

Scientific Research Applications

Disilane, 1,2-dichloro-1,1,2,2-tetraphenyl- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Medicine: Explored for its potential in developing new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Disilane, 1,2-dichloro-1,1,2,2-tetraphenyl- involves its interaction with various molecular targets. The chlorine atoms and phenyl groups play a crucial role in its reactivity. The compound can form stable complexes with metals, which can be utilized in catalysis. The silicon-silicon bond is also a key feature that influences its chemical behavior.

Comparison with Similar Compounds

Similar Compounds

    Disilane, 1,2-dichloro-1,1,2,2-tetramethyl-: Similar structure but with methyl groups instead of phenyl groups.

    Disilane, 1,2-dichloro-1,1,2,2-tetrakis(1-methylethyl)-: Contains isopropyl groups instead of phenyl groups.

Uniqueness

Disilane, 1,2-dichloro-1,1,2,2-tetraphenyl- is unique due to the presence of phenyl groups, which impart distinct chemical properties. The phenyl groups enhance the compound’s stability and reactivity, making it suitable for various applications in research and industry.

Properties

CAS No.

15288-62-7

Molecular Formula

C24H20Cl2Si2

Molecular Weight

435.5 g/mol

IUPAC Name

chloro-[chloro(diphenyl)silyl]-diphenylsilane

InChI

InChI=1S/C24H20Cl2Si2/c25-27(21-13-5-1-6-14-21,22-15-7-2-8-16-22)28(26,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H

InChI Key

VDLATRZLEHZPLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)([Si](C3=CC=CC=C3)(C4=CC=CC=C4)Cl)Cl

Origin of Product

United States

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